N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]furan-2-carboxamide
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Overview
Description
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a benzodiazole moiety, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the coupling of the furan carboxamide group under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzodiazole or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate signaling pathways involved in cellular proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE
- N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}PYRIDINE-2-CARBOXAMIDE
Uniqueness
Compared to similar compounds, N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE exhibits unique properties due to the presence of the furan ring, which can influence its chemical reactivity and biological activity. The furan moiety may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-2-10-25-18-9-8-16(22-21(26)19-7-6-13-27-19)14-17(18)23-20(25)15-24-11-4-3-5-12-24/h6-9,13-14H,2-5,10-12,15H2,1H3,(H,22,26) |
InChI Key |
KMGSNCIOYUUKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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